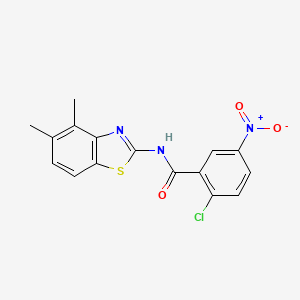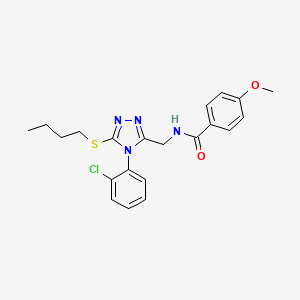![molecular formula C18H15ClN4O2 B2580046 1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-40-4](/img/structure/B2580046.png)
1-(3-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . They are planar and aromatic . The four triazole isomers (1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 2H-1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
All of the triazoles are planar and aromatic . In aqueous solution, 1H-1,2,3-Triazole tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .Chemical Reactions Analysis
The tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design . The homoleptic complexes all adopt a low-spin d6 configuration and exhibit reversible M(II)/M(III) processes (+0.35 to +0.72 V vs. Fc/Fc+) .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole, like all triazoles, is highly soluble in water . In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other .科学的研究の応用
Oxidation Reactions
The compound's framework is related to structures that have been utilized as effective oxidizing agents. For instance, derivatives of 1,2,4-triazole have been employed for the oxidation of pyrazolines to pyrazoles under mild conditions, showcasing their utility in organic synthesis (Zolfigol et al., 2006).
Anti-protozoal Activity
Compounds containing the 1,2,4-triazole moiety have demonstrated significant anti-protozoal and anti-cancer activities. A specific study highlighted the synthesis and in vitro evaluation of novel dihydropyrrolo[3,4-d][1,2,3]triazoles for their potential as anti-protozoal agents, indicating the compound's relevance in developing new therapeutic agents (Dürüst et al., 2012).
Antimicrobial and Anticancer Applications
Research has shown that 1,2,4-triazole derivatives possess antimicrobial activities, with some novel compounds exhibiting good to moderate activities against various microorganisms. This property makes them candidates for antimicrobial drug development (Bektaş et al., 2007). Additionally, maleimide triazole hybrid compounds have been synthesized and evaluated for their antimicrobial and anticancer activities, further highlighting the compound's potential in medicinal chemistry (Salameh et al., 2020).
Material Science Applications
The compound's related structures have been utilized in the synthesis of new materials, such as copolymers via Diels-Alder and ene reactions with bis-triazolinediones. These applications demonstrate the compound's utility in developing new materials with potential industrial applications (Mallakpour & Butler, 1985).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-5-7-14(8-6-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-3-2-4-13(19)9-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRJEFLTMICTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-5-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)
![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)
![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)




![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)
![5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2579983.png)
